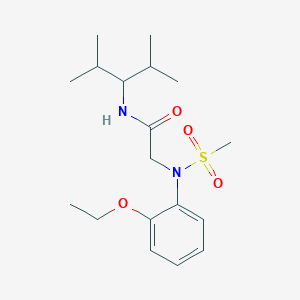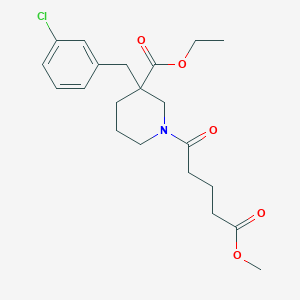![molecular formula C20H23F3N2O B6050401 2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6050401.png)
2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol, commonly known as DF-MPPE, is a novel compound that has gained significant attention in the field of scientific research. This compound has been shown to possess unique properties that make it a promising candidate for various applications in the field of biochemistry and pharmacology.
Wirkmechanismus
DF-MPPE exerts its effects by modulating the activity of the NMDA receptor. Specifically, DF-MPPE binds to the glycine site of the NMDA receptor and enhances the activity of the receptor. This results in an increase in the release of neurotransmitters such as glutamate, which plays a crucial role in various neurological processes.
Biochemical and Physiological Effects:
DF-MPPE has been shown to possess several biochemical and physiological effects. In addition to modulating the activity of the NMDA receptor, DF-MPPE has been shown to possess anti-inflammatory properties. DF-MPPE has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DF-MPPE has several advantages for lab experiments. It is easy to synthesize and produces high yields with excellent purity. DF-MPPE is also highly stable and can be stored for long periods without degradation. However, there are also limitations to using DF-MPPE in lab experiments. For example, DF-MPPE has limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of DF-MPPE in scientific research. One promising direction is the use of DF-MPPE in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. DF-MPPE may also have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of DF-MPPE and its potential applications in various fields of scientific research.
Synthesemethoden
DF-MPPE can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-difluorobenzyl chloride and 4-fluorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using sodium borohydride to obtain DF-MPPE. This synthesis method has been optimized to produce high yields of DF-MPPE with excellent purity.
Wissenschaftliche Forschungsanwendungen
DF-MPPE has been shown to possess several unique properties that make it a promising candidate for various scientific research applications. One of the most promising applications of DF-MPPE is in the field of neuroscience. DF-MPPE has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease and schizophrenia. DF-MPPE has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O/c21-17-4-1-15(2-5-17)12-24-8-9-25(18(14-24)7-10-26)13-16-3-6-19(22)20(23)11-16/h1-6,11,18,26H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZPAOGNLDMDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=C(C=C2)F)CCO)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6050329.png)
![2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6050333.png)
![3-allyl-2-hydroxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B6050340.png)
![2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B6050345.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050357.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-ethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6050362.png)

![2-(3,4-dimethylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6050370.png)
![{2-[(4-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6050374.png)
![1-tert-butyl-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050383.png)
![2-[2-(3,5-dichloro-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6050390.png)
![7-cyclopentyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050397.png)

